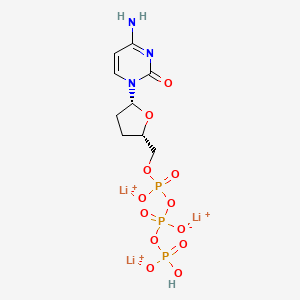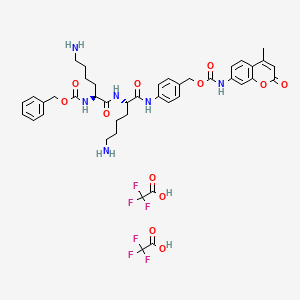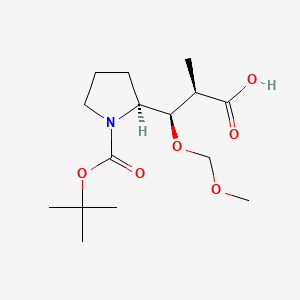
Monomethyl auristatin E intermediate-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl auristatin E intermediate-2 is a synthetic compound derived from peptides found in marine shell-less molluscs called Dolabella auricularia. It is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. This compound is primarily used in the development of antibody-drug conjugates for targeted cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of monomethyl auristatin E intermediate-2 involves multiple steps, starting from the natural product dolastatin 10. The key steps include the protection of functional groups, selective reductions, and coupling reactions. The final product is obtained through a series of purification steps, including chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Monomethyl auristatin E intermediate-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications in drug development .
Wissenschaftliche Forschungsanwendungen
Monomethyl auristatin E intermediate-2 has a wide range of scientific research applications, including:
Wirkmechanismus
Monomethyl auristatin E intermediate-2 exerts its effects by inhibiting cell division through the blockage of tubulin polymerization. The compound is linked to a monoclonal antibody, which directs it to cancer cells. Once inside the tumor cell, the linker is cleaved by cathepsin, activating the antimitotic mechanism. This leads to the disruption of the microtubule network, causing cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monomethyl auristatin F: Similar to monomethyl auristatin E but with different membrane permeability and bystander activity.
Dolastatin 10: The natural product from which monomethyl auristatin E is derived.
Vinblastine: Another antimitotic drug used for Hodgkin lymphoma and other types of cancer.
Uniqueness
Monomethyl auristatin E intermediate-2 is unique due to its high potency and specificity when used in antibody-drug conjugates. Its ability to be selectively delivered to tumor cells while sparing normal tissues makes it a valuable tool in targeted cancer therapy .
Eigenschaften
Molekularformel |
C15H27NO6 |
|---|---|
Molekulargewicht |
317.38 g/mol |
IUPAC-Name |
(2R,3R)-3-(methoxymethoxy)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C15H27NO6/c1-10(13(17)18)12(21-9-20-5)11-7-6-8-16(11)14(19)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,17,18)/t10-,11+,12-/m1/s1 |
InChI-Schlüssel |
XXJRADINQBEQRW-GRYCIOLGSA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OCOC)C(=O)O |
Kanonische SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OCOC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


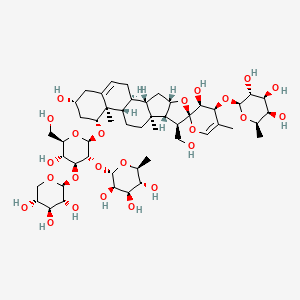
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
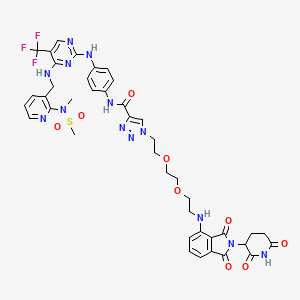
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)

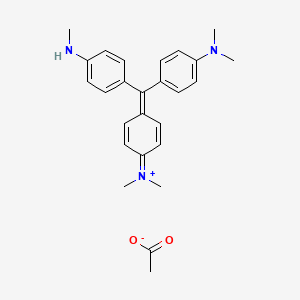
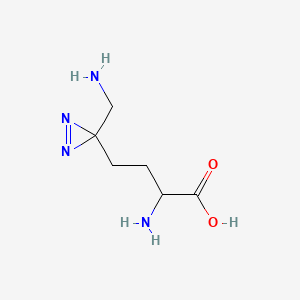
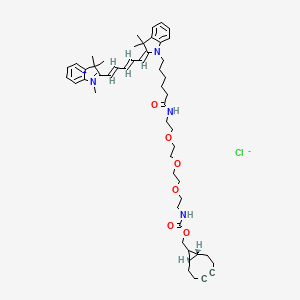

![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
